

Introduction: Ceftaroline's Unique Position in the Beta-Lactam Armamentarium

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Compound of Interest

Compound Name:	Ceftiolene
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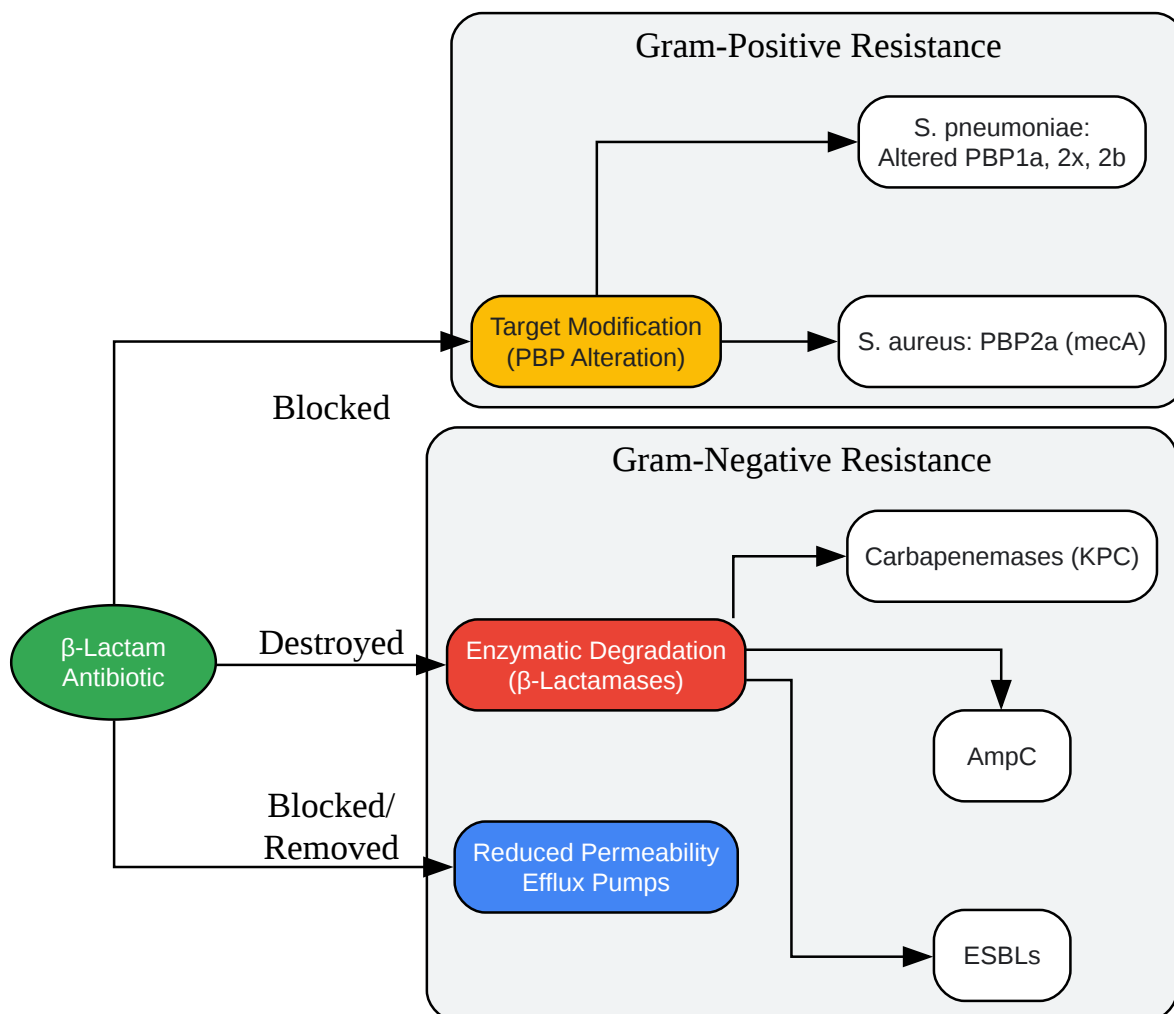
Ceftaroline fosamil is an intravenous prodrug that is rapidly converted in the body to its active form, ceftaroline. As a "fifth-generation" cephalosporin, its defining characteristic is a broad spectrum of activity that includes Gram-negative pathogens and, most notably, resistant Gram-positive organisms like methicillin-resistant *Staphylococcus aureus* (MRSA) and multidrug-resistant *Streptococcus pneumoniae* (MDRSP).[1][2] This activity against MRSA, a feature absent in nearly all other beta-lactams, positions ceftaroline as a critical therapeutic option.[3]

Like all beta-lactams, ceftaroline's bactericidal action comes from inhibiting penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis for the bacterial cell wall.[1] Its unique efficacy stems from a high binding affinity for PBP2a, the modified PBP in MRSA that confers resistance to most other beta-lactams.[4][5][6]

Foundational Mechanisms of Beta-Lactam Resistance

Understanding cross-resistance requires a firm grasp of the primary mechanisms bacteria employ to evade beta-lactam activity. These mechanisms differ fundamentally between Gram-positive and Gram-negative bacteria.[7][8]

- **Gram-Positive Bacteria:** The predominant resistance strategy is target site modification. This involves alterations in the structure of PBPs, which reduces the binding affinity of beta-lactam antibiotics. In *S. aureus*, this is famously achieved by acquiring the *mecA* gene, which encodes the low-affinity PBP2a.[1][8] In *S. pneumoniae*, resistance arises from mosaic genes leading to amino acid substitutions in its native PBPs.[5][9]
- **Gram-Negative Bacteria:** Resistance is more complex and often multifactorial. The most significant mechanism is enzymatic degradation of the antibiotic by beta-lactamase enzymes.[8] These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the drug. Key beta-lactamase families include Extended-Spectrum Beta-Lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases (e.g., KPC). Other mechanisms, such as reduced outer membrane permeability and active efflux pumps, also contribute to resistance.



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Caption: Core beta-lactam resistance mechanisms in bacteria.

Comparative Analysis of Cross-Resistance Profiles

The potential for cross-resistance between ceftaroline and other beta-lactams is not uniform; it is highly dependent on the specific pathogen and the underlying resistance mechanism.

Gram-Positive Pathogens: A Story of PBP Affinity

Against methicillin-susceptible *S. aureus* (MSSA), ceftaroline is highly potent, demonstrating 16-fold greater activity than ceftriaxone.^[1] However, its true value lies in its activity against

MRSA.

Mechanism of Action vs. MRSA: Ceftaroline's efficacy against MRSA is due to its high binding affinity for PBP2a.[4] This binding is facilitated by an allosteric interaction where an initial binding event opens the active site, allowing for subsequent covalent inhibition.[10] This mechanism is unique among cephalosporins and explains why it succeeds where others fail. The 50% inhibitory concentration (IC₅₀) for PBP2a is dramatically lower for ceftaroline compared to other beta-lactams.[1]

Cross-Resistance Dynamics:

- **Typical MRSA:** Strains resistant to oxacillin, cefoxitin, and other cephalosporins (e.g., ceftriaxone, cefepime) due to PBP2a are often fully susceptible to ceftaroline.[1][11] In this common scenario, there is a lack of cross-resistance.
- **Ceftaroline-Resistant MRSA (CR-MRSA):** Resistance to ceftaroline in MRSA has emerged and is primarily linked to specific amino acid substitutions in PBP2a, often in or near the transpeptidase binding pocket (e.g., Y446N, E447K).[12][13][14] These mutations reduce ceftaroline's binding affinity, raising its Minimum Inhibitory Concentration (MIC). Since these strains are already MRSA, they remain resistant to all other beta-lactams that are ineffective against PBP2a.
- **Non-PBP2a Mechanisms:** Less commonly, resistance can arise from mutations in other native PBPs (PBP2, PBP3) or overexpression of PBP4, which is not inhibited by ceftaroline. [14][15]

Antibiotic	Typical MIC ₉₀ vs. MSSA (µg/mL)	Typical MIC ₉₀ vs. MRSA (µg/mL)	Activity Against CR-MRSA
Ceftaroline	0.25[1][11]	1-2[1][16]	Ineffective
Oxacillin	≤0.5	>2 (Resistant)	Ineffective
Ceftriaxone	4[1]	>64 (Resistant)	Ineffective
Cefepime	≤8	>8 (Resistant)	Ineffective
Meropenem	≤0.12	>16 (Resistant)	Ineffective

Resistance in *S. pneumoniae* to penicillin and cephalosporins is mediated by alterations in native PBPs, primarily PBP1a, PBP2b, and PBP2x.[5]

Cross-Resistance Dynamics:

- Ceftaroline demonstrates potent activity against *S. pneumoniae*, including strains that are highly resistant to penicillin and third-generation cephalosporins like ceftriaxone.[1][9] Against multidrug-resistant isolates, ceftaroline can be eight- to sixteen-fold more active than ceftriaxone and penicillin, respectively.[17][18]
- This indicates that the PBP alterations conferring resistance to older beta-lactams are often insufficient to prevent effective binding by ceftaroline. Therefore, cross-resistance is limited, and ceftaroline often remains a viable option.
- While rare, ceftaroline non-susceptible *S. pneumoniae* have been identified, typically harboring extensive mutations in multiple PBPs.[17]

Antibiotic	Typical MIC ₉₀ vs. Penicillin-Susceptible <i>S. pneumoniae</i> (µg/mL)	Typical MIC ₉₀ vs. Penicillin-Resistant <i>S. pneumoniae</i> (µg/mL)
Ceftaroline	≤0.015 - 0.12[16][17]	0.25[1][16]
Penicillin	≤0.06	≥2 (Resistant)
Ceftriaxone	≤0.25	1-2[17]
Cefotaxime	≤0.5	≥4 (Resistant)[1]

Gram-Negative Pathogens: The Dominance of Beta-Lactamases

For Enterobacterales, the cross-resistance landscape is defined by the presence and type of beta-lactamase enzymes.

Cross-Resistance Dynamics:

- **ESBL-Producing Enterobacterales:** Ceftaroline, like most other cephalosporins, is readily hydrolyzed by ESBL enzymes (e.g., CTX-M, SHV, TEM types).[19][20] Consequently, there is high cross-resistance between ceftaroline and third-generation cephalosporins (e.g., ceftriaxone, ceftazidime) in these isolates. Its activity can often be restored by combination with a beta-lactamase inhibitor (BLI) such as avibactam or tazobactam.[20][21][22]
- **AmpC-Producing Enterobacterales:** Ceftaroline has limited activity against organisms that derepress their chromosomal AmpC beta-lactamase or acquire a plasmid-mediated AmpC. [19][21] This results in cross-resistance with other cephalosporins that are also substrates for AmpC.
- **Carbapenemase Producers (e.g., KPC):** While ceftaroline alone is inactive, the combination of ceftaroline-avibactam has shown potent activity against KPC-producing strains.[19][22][23]
- **Pseudomonas aeruginosa & Acinetobacter baumannii:** Ceftaroline possesses limited intrinsic activity against these non-fermenting Gram-negative bacilli, a trait shared with many other cephalosporins.[11][19]

Organism Phenotype	Ceftaroline Activity	Cross-Resistance with 3rd-Gen Cephalosporins
Wild-Type E. coli, K. pneumoniae	Generally Susceptible[4][24]	N/A
ESBL-Producing Enterobacterales	Ineffective[19][20]	High
AmpC-Derepressed Enterobacter spp.	Limited/Ineffective[19][21]	High
P. aeruginosa	Limited/Ineffective[11][19]	Varies by agent (e.g., ceftazidime has activity)

Experimental Protocols for Assessing Cross-Resistance

To generate reliable and comparable data, standardized methodologies are paramount. The following protocols represent best practices in the field, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) and is the gold standard for quantitative susceptibility testing.

Causality: The choice of broth (Cation-Adjusted Mueller-Hinton Broth) is critical as divalent cations (Ca^{2+} , Mg^{2+}) affect the activity of some antibiotics and bacterial membrane stability. Inoculum standardization is essential because a higher bacterial density can lead to falsely elevated MICs due to enzymatic degradation of the antibiotic or inoculum effect.

Methodology:

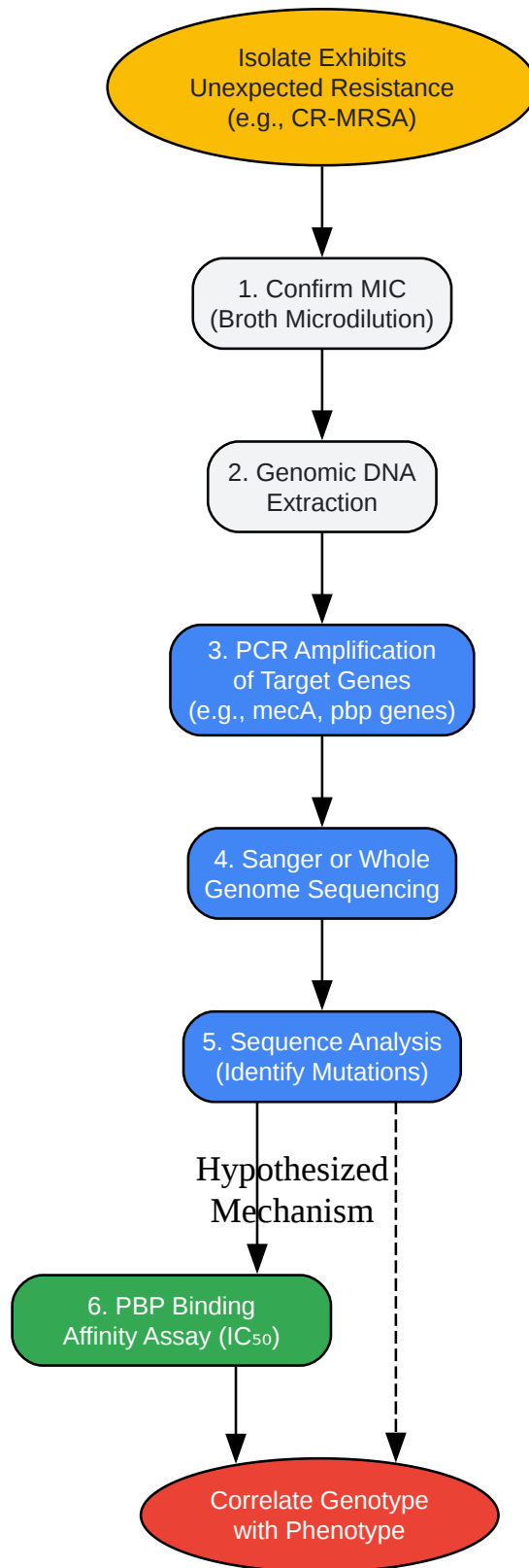
- **Prepare Antibiotic Plates:** Serially dilute ceftaroline and comparator beta-lactams (e.g., oxacillin, ceftriaxone, meropenem) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate format. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- **Prepare Inoculum:** Select 3-5 isolated colonies of the test organism from a non-selective agar plate. Suspend in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL).
- **Standardize Inoculum:** Dilute the suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- **Inoculate Plates:** Add the standardized bacterial suspension to each well (except the sterility control).
- **Incubation:** Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Read Results:** The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

- Quality Control: Concurrently test reference strains (e.g., *S. aureus* ATCC 29213, *E. coli* ATCC 25922) to ensure the accuracy and reproducibility of the results.[4]
- Interpretation: Compare the resulting MIC values to established clinical breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[25][26][27]

Protocol 2: Workflow for Investigating Molecular Mechanisms of Resistance

When an unexpected resistance profile is observed (e.g., ceftaroline resistance in MRSA), a systematic investigation is required to determine the underlying mechanism.

Causality: This workflow is designed as a self-validating system. PCR and sequencing directly identify the genetic basis of resistance (e.g., mutations in *mecA*). The PBP binding affinity assay then provides the crucial biochemical validation, directly linking the genetic change to the functional outcome (reduced drug-target interaction). This two-pronged approach provides robust, publication-quality evidence.



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Caption: Workflow for investigating resistance mechanisms.

Key Steps in the Workflow:

- Steps 3 & 4 (PCR and Sequencing): Primers are designed to amplify the full coding sequence of the target gene (e.g., *mecA* for MRSA, *pbp1a*, *pbp2x*, *pbp2b* for *S. pneumoniae*). The resulting amplicon is sequenced and compared to a reference sequence from a susceptible wild-type strain to identify mutations.
- Step 6 (PBP Binding Affinity Assay): This is a competitive assay to determine the 50% inhibitory concentration (IC_{50}).
 - Bacterial membranes containing the PBPs are isolated from both the resistant and a susceptible control strain.
 - Membrane preparations are incubated with increasing concentrations of unlabeled ceftaroline (or another test beta-lactam).
 - A fixed, sub-saturating concentration of a labeled beta-lactam (e.g., fluorescent or radiolabeled penicillin) is added, which binds to any PBPs not already occupied by the test antibiotic.
 - The proteins are separated by SDS-PAGE, and the labeled PBP bands are visualized and quantified.
 - The IC_{50} is the concentration of the test antibiotic required to reduce the binding of the labeled penicillin by 50%. A higher IC_{50} in the resistant strain confirms reduced binding affinity.[5]

Conclusion

The cross-resistance between ceftaroline and other beta-lactams is mechanism-dependent and not absolute. Against MRSA and MDRSP, ceftaroline's unique PBP binding properties mean it often evades the resistance mechanisms that render other beta-lactams ineffective. In this context, cross-resistance is low. Conversely, against Gram-negative bacteria that produce broad-spectrum beta-lactamases like ESBLs and AmpC, ceftaroline is just as vulnerable as its predecessors, leading to a high degree of cross-resistance. A thorough understanding of these divergent profiles, validated by robust experimental data, is essential for guiding clinical decisions and advancing the development of next-generation antimicrobial agents.

References

- Title: Identification of non-PBP2a resistance mechanisms in *Staphylococcus aureus* after serial passage with ceftaroline: involvement of other PBPs Source: *Journal of Antimicrobial Chemotherapy* URL:[[Link](#)]
- Title: PBP2a mutations causing high-level Ceftaroline resistance in clinical methicillin-resistant *Staphylococcus aureus* isolates Source: *Antimicrobial Agents and Chemotherapy* URL:[[Link](#)]
- Title: In vivo efficacy of a human-simulated regimen of ceftaroline combined with NXL104 against extended-spectrum-beta-lactamase (ESBL)-producing and non-ESBL-producing Enterobacteriaceae Source: *Antimicrobial Agents and Chemotherapy* URL:[[Link](#)]
- Title: In vitro activity of ceftaroline alone and in combination against clinical isolates of resistant gram-negative pathogens, including beta-lactamase-producing Enterobacteriaceae and *Pseudomonas aeruginosa* Source: *Antimicrobial Agents and Chemotherapy* URL:[[Link](#)]
- Title: Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints Source: *Journal of Pure and Applied Microbiology* URL:[[Link](#)]
- Title: Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant *Staphylococcus aureus* (MRSA) Source: *Clinical Medicine Insights: Therapeutics* URL:[[Link](#)]
- Title: PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant *Staphylococcus aureus* Isolates Source: *Antimicrobial Agents and Chemotherapy* URL:[[Link](#)]
- Title: In Vitro Activity of Ceftaroline against Gram-Positive and Gram-Negative Pathogens Isolated from Patients in Canadian Hospitals in 2009 Source: *Antimicrobial Agents and Chemotherapy* URL:[[Link](#)]
- Title: Activity of Ceftaroline-Avibactam Tested against Gram-Negative Organism Populations, including Strains Expressing One or More β -Lactamases and Methicillin-Resistant *Staphylococcus aureus* Carrying Various Staphylococcal Cassette Chromosome mec Types Source: *Antimicrobial Agents and Chemotherapy* URL:[[Link](#)]

- Title: Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints Source: PubMed URL:[[Link](#)]
- Title: β -Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis Source: Cold Spring Harbor Perspectives in Medicine URL:[[Link](#)]
- Title: Ceftaroline Resistance by Clone-Specific Polymorphism in Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus Source: Antimicrobial Agents and Chemotherapy URL:[[Link](#)]
- Title: Mechanisms of Resistance and Clinical Relevance of Resistance to β -Lactams, Glycopeptides, and Fluoroquinolones Source: Mayo Clinic Proceedings URL:[[Link](#)]
- Title: Ceftaroline: a new cephalosporin with activity against resistant gram-positive pathogens Source: Pharmacotherapy URL:[[Link](#)]
- Title: In Vitro Activity of Ceftaroline Alone and in Combination against Clinical Isolates of Resistant Gram-Negative Pathogens, Including β -Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa Source: ResearchGate URL:[[Link](#)]
- Title: Activity of Ceftaroline-Avibactam Tested Against Gram-negative Organism Populations, Including Strains Expressing One or More β -lactamases and Methicillin-Resistant Staphylococcus Aureus Carrying Various Staphylococcal Cassette Chromosome Mec Types Source: PubMed URL:[[Link](#)]
- Title: Summary of Ceftaroline Activity against Pathogens in the United States, 2010: Report from the Assessing Worldwide Antimicrobial Resistance Evaluation (AWARE) Surveillance Program Source: Antimicrobial Agents and Chemotherapy URL:[[Link](#)]
- Title: Affinity of Ceftaroline and Other β -Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae Source: Antimicrobial Agents and Chemotherapy URL:[[Link](#)]
- Title: Multistep Resistance Development Studies of Ceftaroline in Gram-Positive and - Negative Bacteria Source: Antimicrobial Agents and Chemotherapy URL:[[Link](#)]

- Title: Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant *Staphylococcus aureus* Source: Antimicrobial Agents and Chemotherapy URL:[[Link](#)]
- Title: Ceftaroline Activity against mecC-Containing *Staphylococcus aureus* Source: Journal of Clinical Microbiology URL:[[Link](#)]
- Title: In Vitro Activity of Ceftaroline Alone and in Combination against Clinical Isolates of Resistant Gram-Negative Pathogens, Including β -Lactamase-Producing Enterobacteriaceae and *Pseudomonas aeruginosa* Source: Antimicrobial Agents and Chemotherapy URL:[[Link](#)]
- Title: Identification of non-PBP2a resistance mechanisms in *Staphylococcus aureus* after serial passage with ceftaroline: involvement of other PBPs Source: PubMed URL:[[Link](#)]
- Title: Ceftaroline Activity against Bacterial Pathogens Frequently Isolated in U.S. Medical Centers: Results from Five Years of the AWARE Surveillance Program Source: Antimicrobial Agents and Chemotherapy URL:[[Link](#)]
- Title: In Vitro Evaluation of the Antimicrobial Activity of Ceftaroline against Cephalosporin-Resistant Isolates of *Streptococcus pneumoniae* Source: Antimicrobial Agents and Chemotherapy URL:[[Link](#)]
- Title: Ceftaroline Resistance by Clone-Specific Polymorphism in Penicillin-Binding Protein 2a of Methicillin-Resistant *Staphylococcus aureus* Source: ResearchGate URL:[[Link](#)]
- Title: Ceftaroline Activity Against Multidrug-Resistant *Streptococcus pneumoniae* from U.S. Medical Centers (2014) and Molecular Characterization of a Single Ceftaroline Nonsusceptible Isolate Source: PubMed URL:[[Link](#)]
- Title: Activity of ceftaroline against bacteria isolates from bloodstream infections: results from the ATLAS surveillance program, 2017–2020 Source: Infection and Drug Resistance URL: [[Link](#)]
- Title: A Review of the Resistance Mechanisms for β -Lactams, Macrolides and Fluoroquinolones among *Streptococcus pneumoniae* Source: MDPI URL:[[Link](#)]

- Title: A Review of the Resistance Mechanisms for β -Lactams, Macrolides and Fluoroquinolones among *Streptococcus pneumoniae* Source: MDPI URL:[[Link](#)]
- Title: Allergic Cross-reactivity Among Beta-lactam Antibiotics: An Update Source: University of Wisconsin-Madison School of Medicine and Public Health URL:[[Link](#)]
- Title: Antimicrobial Resistance Among *Streptococcus pneumoniae* Source: Clinical Infectious Diseases URL:[[Link](#)]
- Title: Ceftaroline Activity Against Multidrug-Resistant *Streptococcus pneumoniae* from U.S. Medical Centers (2014) and Molecular Characterization of a Single Ceftaroline Nonsusceptible Isolate Source: ResearchGate URL:[[Link](#)]
- Title: Ceftaroline Desensitization Procedure in a Pregnant Patient With Multiple Drug Allergies Source: Journal of Pharmacy Practice URL:[[Link](#)]
- Title: MR05: Ceftaroline Breakpoints for *Staphylococcus aureus*, 1st Edition Source: Regulations.gov URL:[[Link](#)]
- Title: Comparative Activities of Ceftaroline and Ceftriaxone Against Bacterial Pathogens Associated with Community-Associated Respiratory Infections Source: IDWeek URL:[[Link](#)]
- Title: β -Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward Source: Frontiers in Microbiology URL:[[Link](#)]
- Title: Impact of EUCAST ceftaroline breakpoint change on the susceptibility of methicillin-resistant *Staphylococcus aureus* isolates collected from patients with complicated skin and soft tissue infections Source: ResearchGate URL:[[Link](#)]
- Title: β -Lactams and β -Lactamase Inhibitors: An Overview Source: Cold Spring Harbor Perspectives in Medicine URL:[[Link](#)]

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Sources

- [1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus \(MRSA\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Ceftaroline: a new cephalosporin with activity against resistant gram-positive pathogens - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. rlandrews.org \[rlandrews.org\]](#)
- [4. Summary of Ceftaroline Activity against Pathogens in the United States, 2010: Report from the Assessing Worldwide Antimicrobial Resistance Evaluation \(AWARE\) Surveillance Program - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Affinity of Ceftaroline and Other \$\beta\$ -Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. \$\beta\$ -Lactams and \$\beta\$ -Lactamase Inhibitors: An Overview - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. \$\beta\$ -Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Mechanisms of Resistance and Clinical Relevance of Resistance to \$\beta\$ -Lactams, Glycopeptides, and Fluoroquinolones - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. In Vitro Evaluation of the Antimicrobial Activity of Ceftaroline against Cephalosporin-Resistant Isolates of Streptococcus pneumoniae - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. journals.asm.org \[journals.asm.org\]](#)
- [11. In Vitro Activity of Ceftaroline against Gram-Positive and Gram-Negative Pathogens Isolated from Patients in Canadian Hospitals in 2009 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. PBP2a mutations causing high-level Ceftaroline resistance in clinical methicillin-resistant Staphylococcus aureus isolates - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with ceftaroline: involvement of other PBPs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. academic.oup.com \[academic.oup.com\]](#)
- [16. dovepress.com \[dovepress.com\]](#)
- [17. Ceftaroline Activity Against Multidrug-Resistant Streptococcus pneumoniae from U.S. Medical Centers \(2014\) and Molecular Characterization of a Single Ceftaroline](#)

Nonsusceptible Isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]
- 19. Activity of Ceftaroline-Avibactam Tested against Gram-Negative Organism Populations, including Strains Expressing One or More β -Lactamases and Methicillin-Resistant Staphylococcus aureus Carrying Various Staphylococcal Cassette Chromosome mec Types - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Activity of Ceftaroline Alone and in Combination against Clinical Isolates of Resistant Gram-Negative Pathogens, Including β -Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro activity of ceftaroline alone and in combination against clinical isolates of resistant gram-negative pathogens, including beta-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activity of ceftaroline-avibactam tested against Gram-negative organism populations, including strains expressing one or more β -lactamases and methicillin-resistant Staphylococcus aureus carrying various staphylococcal cassette chromosome mec types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo efficacy of a human-simulated regimen of ceftaroline combined with NXL104 against extended-spectrum-beta-lactamase (ESBL)-producing and non-ESBL-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ceftaroline Activity against Bacterial Pathogens Frequently Isolated in U.S. Medical Centers: Results from Five Years of the AWARE Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ethjhealths.org [ethjhealths.org]
- 26. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. downloads.regulations.gov [downloads.regulations.gov]
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